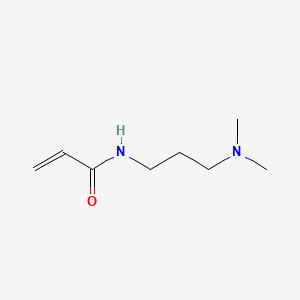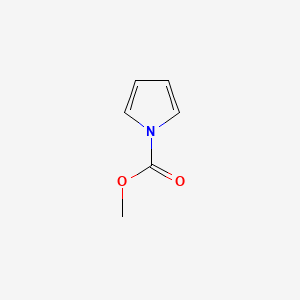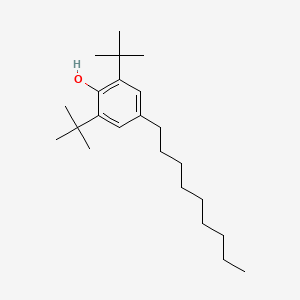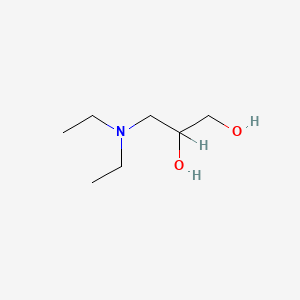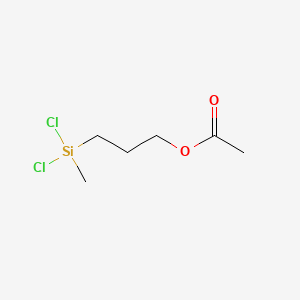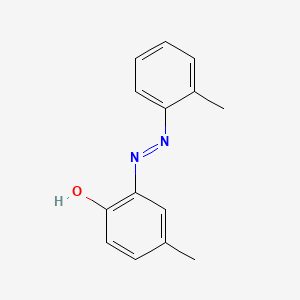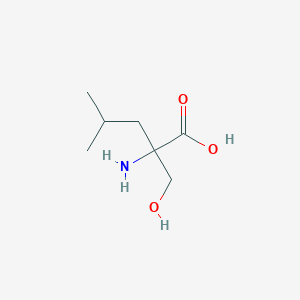
2-氨基-2-(羟甲基)-4-甲基戊酸
描述
2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid is an organic compound with significant applications in various scientific fields. It is known for its role as a buffer in biochemical and molecular biology experiments, particularly in maintaining pH stability in solutions.
科学研究应用
2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid is extensively used in:
Chemistry: As a buffer in various chemical reactions and analytical procedures.
Biology: In the preparation of buffer solutions for nucleic acid and protein studies.
Medicine: Occasionally used as a drug for its buffering properties in treating metabolic acidosis.
Industry: Utilized in the synthesis of surface-active agents, pharmaceuticals, and as an emulsifying agent in cosmetics
作用机制
Target of Action
The primary target of 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid, also known as Tris or Trizma base, is to act as a buffering agent in biochemical and molecular biology applications . It is extensively used in the formulation of buffer solutions, especially for solutions of nucleic acids .
Mode of Action
2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid interacts with its targets by maintaining the pH within the physiological range (pH 7 -9) applicable to most living organisms . It is characterized by its optimal pKa of 8.1, making it well-suited for this role .
Biochemical Pathways
The compound affects the biochemical pathways by providing a stable environment for biochemical reactions . It is used in various procedures such as lactate dehydrogenase assays, in situ hybridization, and protein extraction from cells .
Pharmacokinetics
It is known to be soluble in water, which can impact its bioavailability .
Result of Action
The molecular and cellular effects of 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid’s action are primarily related to its role as a buffer. It helps maintain a stable pH environment, which is crucial for many biochemical reactions .
Action Environment
Environmental factors such as temperature and concentration can influence the action, efficacy, and stability of 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid. For instance, the pH of a Tris buffer increases about 0.03 unit per °C decrease in temperature, and decreases 0.03-0.05 unit per ten-fold dilution .
生化分析
Biochemical Properties
2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid plays a crucial role in biochemical reactions, particularly as a component of buffer solutions. It interacts with various enzymes and proteins, including lactate dehydrogenase and nucleic acids. The compound’s primary amine group allows it to undergo typical amine reactions, such as condensations with aldehydes. Additionally, 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid can complex with metal ions in solution, further influencing its biochemical interactions .
Cellular Effects
2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid affects various types of cells and cellular processes. It influences cell function by maintaining pH stability, which is essential for cellular metabolism and enzyme activity. The compound can impact cell signaling pathways and gene expression by acting as a buffer in the cellular environment. Its role in stabilizing enzymes and enhancing their effects is particularly noteworthy .
Molecular Mechanism
At the molecular level, 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by altering their conformation and activity. The compound’s ability to form complexes with metal ions also plays a role in its molecular mechanism. Changes in gene expression can occur due to the compound’s buffering capacity, which maintains the optimal pH for various biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid can change over time. The compound is known for its stability and resistance to degradation, making it suitable for long-term studies. Its buffering capacity can be influenced by temperature and concentration changes. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the compound’s importance in maintaining pH stability over extended periods .
Dosage Effects in Animal Models
The effects of 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid vary with different dosages in animal models. At low doses, the compound effectively maintains pH stability without causing adverse effects. At high doses, it can lead to toxicity and adverse reactions, including enzyme inhibition and metabolic disturbances. Threshold effects have been observed, indicating the importance of dosage optimization in experimental settings .
Metabolic Pathways
2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. It can influence metabolic flux and metabolite levels by maintaining the optimal pH for enzymatic reactions. The compound’s interactions with metal ions also play a role in its metabolic functions .
Transport and Distribution
Within cells and tissues, 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, ensuring its availability for biochemical reactions. The compound’s distribution is crucial for its role in maintaining pH stability across different cellular compartments .
Subcellular Localization
2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid is localized in various subcellular compartments, including the cytoplasm and organelles. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific locations within the cell. The compound’s localization is essential for its role in stabilizing enzymes and maintaining pH stability .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid typically involves the exhaustive condensation of nitromethane with formaldehyde under basic conditions. This process produces an intermediate compound, which is then hydrogenated to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled environments to facilitate the reactions efficiently .
化学反应分析
Types of Reactions: 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form primary amines or alcohols.
Substitution: The primary amine group allows for nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary amines and alcohols.
Substitution: Various substituted amines and derivatives.
相似化合物的比较
2-Amino-2-(hydroxymethyl)propane-1,3-diol:
2-Amino-2-(hydroxymethyl)-1,3-propanediol: Another compound with similar buffering properties but distinct in its chemical behavior and applications
Uniqueness: 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid is unique due to its specific molecular structure, which provides distinct buffering capacities and reactivity profiles compared to its analogs. This uniqueness makes it particularly valuable in specialized scientific and industrial applications .
属性
IUPAC Name |
2-amino-2-(hydroxymethyl)-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-5(2)3-7(8,4-9)6(10)11/h5,9H,3-4,8H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFHHTGBNYQWFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370029 | |
| Record name | 2-amino-2-(hydroxymethyl)-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7522-44-3 | |
| Record name | 2-amino-2-(hydroxymethyl)-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



